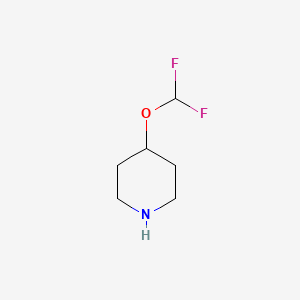

4-(Difluoromethoxy)piperidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(difluoromethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)10-5-1-3-9-4-2-5/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPQNDRRTPPWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147107-39-8 | |

| Record name | 4-(difluoromethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorine Chemistry in Drug Discovery and Development

The incorporation of fluorine into drug candidates has become a widespread and powerful strategy in medicinal chemistry. tandfonline.combenthamscience.comacs.org It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com This is due to the unique properties of the fluorine atom, which can significantly enhance the therapeutic potential of a molecule. tandfonline.comnumberanalytics.com

Key Properties and Effects of Fluorine:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. acs.orgnih.gov This increased strength makes the C-F bond more resistant to metabolic cleavage by enzymes like cytochrome P450, a common pathway for drug breakdown in the body. tandfonline.comannualreviews.org By strategically replacing hydrogen atoms at metabolically vulnerable sites with fluorine, chemists can block these metabolic pathways, leading to increased drug stability, a longer half-life, and potentially a lower required dose. nih.govannualreviews.org

Physicochemical Properties: As the most electronegative element, fluorine's presence can drastically alter a molecule's electronic properties. tandfonline.com This can influence its pKa (a measure of acidity), dipole moment, and the reactivity of nearby functional groups. tandfonline.comnih.gov For instance, the introduction of fluorine can lower the basicity of nearby amine groups, which can improve a drug's oral bioavailability by enhancing its ability to permeate cellular membranes. tandfonline.comnih.gov

Binding Affinity: The substitution of hydrogen with fluorine can lead to more potent interactions between a drug and its biological target. tandfonline.com This enhanced binding can result from favorable electrostatic interactions and the ability of fluorine to form specific non-covalent bonds, such as hydrogen bonds.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). nih.gov This property can be fine-tuned by the type and number of fluorine-containing groups to optimize a drug's absorption, distribution, and ability to cross biological barriers like the blood-brain barrier. researchgate.netmdpi.com

Conformational Control: The presence of fluorine can influence the three-dimensional shape (conformation) of a molecule, which is crucial for its interaction with a specific biological target. nih.govresearchgate.net

The strategic placement of fluorine is a key consideration in modern drug design, moving from an ad-hoc approach to a more rational design process aimed at maximizing the beneficial effects of this unique element. tandfonline.com

The Piperidine Scaffold As a Privileged Structure in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals. mdpi.comencyclopedia.pub Its prevalence is so significant that it is considered a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity. nih.govnih.gov The piperidine motif is found in a vast number of natural alkaloids and synthetic drugs approved by the U.S. Food and Drug Administration (FDA). encyclopedia.pubthieme-connect.comnih.gov

Importance of the Piperidine Ring:

Structural Versatility: The piperidine ring exists in a stable, non-planar "chair" conformation, providing a three-dimensional scaffold that can be readily functionalized at various positions. This allows for the precise orientation of substituents to optimize interactions with biological targets. researchgate.netlifechemicals.com

Pharmacokinetic Profile: The incorporation of a piperidine ring can lead to favorable pharmacokinetic properties, including improved absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Broad Biological Activity: Piperidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antipsychotic, analgesic, and antimicrobial effects. mdpi.comencyclopedia.pubnih.gov

The following table lists some examples of FDA-approved drugs that contain the piperidine scaffold, illustrating its broad therapeutic applicability. nih.govlifechemicals.comwikipedia.org

| Drug | Therapeutic Class |

| Haloperidol | Antipsychotic |

| Methylphenidate | Stimulant |

| Donepezil | Alzheimer's Disease |

| Loratadine | Antihistamine |

| Fentanyl | Opioid Analgesic |

| Risperidone | Antipsychotic |

| Paroxetine | Antidepressant (SSRI) |

Strategic Importance of the Difluoromethoxy Moiety in Bioactive Compounds

The difluoromethoxy group (-OCHF₂) is a fluorinated functional group that has gained significant attention in medicinal chemistry for its ability to fine-tune the properties of drug candidates. nih.govrsc.org It is often considered a privileged functional group due to its unique combination of electronic and steric properties that can enhance a molecule's therapeutic potential. rsc.org

Key Attributes of the Difluoromethoxy Group:

Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor. acs.org This provides an additional point of interaction with biological targets, potentially increasing binding affinity and selectivity.

Metabolic Stability: Similar to other fluorinated groups, the presence of the difluoromethoxy moiety can enhance a molecule's metabolic stability, protecting it from enzymatic degradation. nih.govrsc.org

Conformational Influence: The difluoromethoxy group can influence the preferred conformation of a molecule. For example, in aromatic systems, it tends to project orthogonally to the plane of the ring, which is different from a simple methoxy (B1213986) group. nih.gov This can be strategically used to optimize the three-dimensional fit of a drug to its target.

The following table compares the properties of the difluoromethoxy group to related functional groups, highlighting its unique characteristics.

| Functional Group | Hansch π (Lipophilicity) | Hydrogen Bond Acidity (A) | Conformation (relative to aryl ring) |

| -OCH₃ | -0.02 | ~0 | Coplanar |

| -OCF₃ | +1.04 | 0 | Orthogonal |

| -OCHF₂ | +0.45 | 0.085-0.126 | Orthogonal |

Data sourced from multiple literature reports.

The strategic incorporation of the difluoromethoxy group is a valuable tool for medicinal chemists to optimize the properties of lead compounds and develop new drug candidates with improved efficacy and pharmacokinetic profiles. nih.govrsc.org

Overview of Research Directions for 4 Difluoromethoxy Piperidine and Its Derivatives

Research involving 4-(difluoromethoxy)piperidine and its derivatives is primarily focused on their synthesis and application as building blocks for more complex molecules with potential therapeutic or functional properties. The combination of the privileged piperidine (B6355638) scaffold and the unique difluoromethoxy group makes this a valuable synthon in drug discovery and materials science.

Key Research Areas:

Synthesis and Functionalization: A significant area of research is the development of efficient and scalable synthetic routes to this compound and its enantiomers. thieme-connect.de This includes methods for introducing the difluoromethoxy group onto the piperidine ring and subsequent functionalization of the piperidine nitrogen to create a library of diverse derivatives.

Medicinal Chemistry Applications: In drug discovery, this compound serves as a key intermediate for the synthesis of novel therapeutic agents. smolecule.com Researchers are incorporating this moiety into molecules targeting a wide range of biological targets, including receptors and enzymes implicated in various diseases. For example, derivatives of fluorinated piperidines are being investigated as dopamine (B1211576) D4 receptor antagonists. nih.gov The goal is to leverage the beneficial properties of the difluoromethoxy group and the piperidine scaffold to improve the potency, selectivity, and pharmacokinetic profiles of new drug candidates.

Chemical Biology and Probe Development: The unique properties of this compound make it a candidate for the development of chemical probes. smolecule.com These probes can be used to study biological processes, identify new drug targets, and elucidate the mechanisms of action of bioactive compounds.

Materials Science: The chirality and the presence of fluorine in derivatives of this compound make them interesting building blocks for the design of functional materials. smolecule.com Potential applications include the development of novel catalysts, polymers, and other materials with specific optical, electronic, or physical properties.

The ongoing research into this compound and its derivatives is driven by the potential to create novel molecules with enhanced properties for a wide range of applications, from next-generation pharmaceuticals to advanced materials.

An in-depth look at the advanced synthetic methodologies for producing this compound and its related fluorinated analogues reveals a sophisticated interplay of modern organic chemistry techniques. The introduction of the difluoromethoxy group and the construction of the core piperidine scaffold each present unique challenges that chemists have addressed through innovative strategies. This article delves into the specific methods employed, from direct fluorination to large-scale production protocols and the crucial role of protecting groups.

Computational Chemistry and Molecular Modeling Studies of 4 Difluoromethoxy Piperidine Analogues

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which are integral to the development of 4-(difluoromethoxy)piperidine analogues. gardp.orgnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. jubilantbiosys.com This method relies on the knowledge of molecules that are known to interact with the target. slideshare.net By analyzing the structural and physicochemical properties of a series of active compounds, a pharmacophore model can be developed. slideshare.netfiveable.me This model defines the essential features required for biological activity, guiding the design of new molecules with similar properties. slideshare.netfiveable.me Quantitative structure-activity relationship (QSAR) modeling is a key LBDD technique that correlates chemical structures with biological activity. nih.gov

Structure-Based Drug Design (SBDD) leverages the known 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. gardp.orgnih.gov This approach allows for the rational design of ligands that can fit precisely into the target's binding site. gardp.org Computational tools are used to design and optimize compounds based on their predicted interactions with the target protein. gardp.orgarxiv.org For instance, a conformational restriction strategy, a common SBDD technique, was successfully used to develop potent 3,4,6-trisubstituted piperidine (B6355638) derivatives as Akt inhibitors. nih.gov This highlights how understanding the target structure can guide modifications to the piperidine scaffold to enhance potency and safety. nih.gov

The two approaches are often used in conjunction. Ligand-based hypotheses can inform structure-based efforts, while structural data can refine ligand-based models, creating a powerful synergy in the discovery of novel therapeutics. fiveable.me

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govresearchgate.net This method simulates the binding process, calculating a "docking score" that estimates the strength of the interaction. researchgate.netresearchgate.net It is a cornerstone of structure-based drug design, providing critical insights into how compounds like this compound analogues might bind to their biological targets. gardp.org

In studies involving piperidine derivatives, molecular docking has been used to investigate their potential against various targets. For example, docking simulations of novel piperidine derivatives against the main protease (Mpro) of SARS-CoV-2 revealed binding energies ranging from -5.9 to -7.3 kcal/mol, indicating stable interactions within the binding pocket. nih.gov Similarly, in the development of dopamine (B1211576) D4 receptor antagonists, docking studies of 4,4-difluoropiperidine (B1302736) analogues helped to elucidate key ligand interactions and rationalize structure-activity relationships (SAR). researchgate.net

The insights from docking studies are crucial for optimizing ligand design. For example, analysis of the docking pose of a potent piperidine-based sigma receptor 1 (S1R) agonist helped to identify crucial interactions and guided further structure-based optimization. nih.govrsc.org The table below summarizes findings from a representative molecular docking study on piperidine analogues, illustrating the type of data generated.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Piperidine Derivative 1 | SARS-CoV-2 Mpro | -7.3 | Hydrogen bonds, hydrophobic interactions |

| Piperidine Derivative 2 | SARS-CoV-2 Mpro | -6.8 | Hydrophobic interactions |

| 4,4-difluoropiperidine analog 7f | Dopamine D4 Receptor | -6.614 | Not specified |

| 4,4-difluoropiperidine analog 9k | Dopamine D4 Receptor | -8.003 | Not specified |

| 4-difluoromethyl pyrazole (B372694) derivative 3g | Cyclooxygenase-2 | -6.9765 | Strong and advantageous binding affinity |

This table is illustrative, based on data reported for various piperidine and difluoro-substituted analogues. nih.govresearchgate.netdntb.gov.ua

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govnih.gov This powerful technique allows researchers to assess the stability of the docked complex and to understand the nuanced conformational changes that occur upon ligand binding. nih.govnih.gov

MD simulations are frequently used to validate and refine the results of molecular docking. nih.gov For instance, in the study of piperidine derivatives as potential inhibitors of the SARS-CoV-2 main protease, MD simulations were performed on the docked complexes to confirm their stability and effectiveness in an aqueous environment. nih.gov Similarly, MD simulations of a promising piperidine-based compound bound to the sigma 1 receptor (S1R) were used to reveal the crucial amino acid residues involved in the interaction, providing a deeper understanding of the binding mechanism. rsc.org

These simulations can reveal key dynamic behaviors, such as the stability of hydrogen bonds, the role of water molecules in the binding site, and the flexibility of both the ligand and the protein. nih.gov By providing a more realistic and dynamic picture of the molecular interactions, MD simulations are crucial for elucidating the precise binding mechanisms of this compound analogues and for guiding their rational optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a group of compounds and their biological activity. nih.govrutgers.edu The fundamental principle of QSAR is that the structural or physicochemical properties of a molecule determine its activity. nih.gov This approach is particularly valuable in ligand-based drug design, especially when the 3D structure of the target is not available. slideshare.net

In the context of piperidine analogues, QSAR studies can be used to predict the activity of newly designed compounds before they are synthesized. For example, a QSAR study on a series of furan-pyrazole piperidine derivatives developed a model to predict their inhibitory activity against the Akt1 enzyme. nih.gov The model was built using three-dimensional (3D) and 2D autocorrelation descriptors selected by a genetic algorithm, and the relationship was established using multiple linear regression (MLR). nih.gov

The process typically involves:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.

Model Building : Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govresearchgate.net

The resulting QSAR models and the associated contour maps can provide valuable insights into which structural features are important for enhancing or diminishing biological activity, thereby guiding the design of more potent this compound analogues. researchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can become a successful drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are widely used in the early stages of drug discovery to evaluate the pharmacokinetic profile of drug candidates, helping to identify potential liabilities before committing significant resources to synthesis and testing. nih.govresearchgate.netfrontiersin.org

For analogues of this compound, various computational models can predict key ADME parameters. These predictions are based on the molecule's structure and physicochemical properties. Online tools and software like SwissADME and pkCSM are commonly used to generate these profiles. nih.govmdpi.com

Key predicted ADME properties often include:

Absorption : Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. frontiersin.org

Distribution : Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand where the drug will travel in the body. mdpi.com

Metabolism : The likelihood of the compound being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is evaluated to predict drug-drug interactions and metabolic stability.

Excretion : Properties related to clearance and half-life are estimated.

Drug-Likeness : Adherence to rules such as Lipinski's Rule of Five is checked to assess the compound's potential to be an orally active drug. researchgate.net

The table below shows a sample in silico ADME prediction for a hypothetical this compound analogue, based on parameters commonly evaluated in such studies. nih.govresearchgate.netfrontiersin.org

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound may not cross into the brain. |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, affecting distribution. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| Lipinski's Rule of Five Violations | 0 | Good drug-like properties for oral bioavailability. |

This table is for illustrative purposes and represents typical outputs from ADME prediction software. nih.govresearchgate.net

Analysis and Mitigation of Reactive Metabolite Formation

A significant concern in drug development is the metabolic bioactivation of a drug into a reactive metabolite. wustl.edu These reactive species can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions and toxicity. wustl.eduresearchgate.net Computational approaches play a crucial role in flagging drug candidates that may be susceptible to forming such metabolites, allowing for early mitigation. wustl.edunih.gov

Computational methods for predicting reactive metabolite formation include:

Structural Alerts : Identifying specific chemical substructures or functional groups that are known to be associated with bioactivation. nih.gov

Quantum Mechanical Calculations : Using methods like Density Functional Theory to model the electronic structure of a molecule and predict its liability for metabolic transformations, such as oxidation by Cytochrome P450 enzymes. nih.govhilarispublisher.com

Metabolism Prediction Systems : Software that uses rule-based systems or machine learning to predict the likely metabolites of a parent drug, which can then be assessed for reactivity. nih.govnih.gov

For compounds containing a difluoromethoxy group, such as analogues of this compound, a key strategy is to design molecules that are less prone to metabolic oxidation at vulnerable positions. The introduction of the difluoromethoxy group itself can be a tactic to block a potential site of metabolism and improve metabolic stability. In one study, the replacement of a metabolically labile group with a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) moiety led to a significant reduction in reactive metabolite formation in vivo. acs.org This was confirmed by measuring glutathione (B108866) (GSH) adducts, which serve as markers for reactive intermediates. acs.org This example demonstrates a successful strategy where structural modification, guided by metabolic assessment, effectively mitigated the risk of bioactivation. acs.org

Analytical Methodologies for Characterization and Quality Assurance

Spectroscopic Confirmation of Chemical Structure

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-(Difluoromethoxy)piperidine, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. By analyzing the magnetic properties of its atomic nuclei, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), a detailed structural map can be generated.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the difluoromethoxy group. The piperidine ring protons typically appear in the δ 1.5–3.0 ppm range. The proton of the difluoromethoxy group (-OCHF₂) is anticipated to resonate further downfield, generally between δ 4.5–5.5 ppm, due to the deshielding effect of the adjacent oxygen and fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the piperidine ring will have characteristic chemical shifts. The carbon atom of the difluoromethoxy group is expected to show a distinct signal, significantly influenced by the attached fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atoms in the difluoromethoxy group. This spectrum is expected to show a single resonance environment for the two equivalent fluorine atoms, with its chemical shift providing valuable information for structural confirmation. The analysis of fluorine NMR spectra is a key method for the quantification of fluorine-containing pharmaceuticals. chemicalbook.com

Interactive Data Table: Expected NMR Chemical Shifts for this compound

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| Piperidine Ring Protons | ¹H | 1.5 - 3.0 | Complex multiplets due to spin-spin coupling. |

| Difluoromethoxy Proton (-OCHF ₂) | ¹H | 4.5 - 5.5 | Likely a triplet due to coupling with the two fluorine atoms. |

| Piperidine Ring Carbons | ¹³C | Varies | Specific shifts depend on the position relative to the nitrogen and the difluoromethoxy group. |

| Difluoromethoxy Carbon (-OC HF₂) | ¹³C | Varies | Shift influenced by attached oxygen and two fluorine atoms. |

| Difluoromethoxy Fluorines (-OCHF ₂) | ¹⁹F | Varies | A single resonance is expected for the two equivalent fluorine atoms. |

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. The expected exact mass of this compound (C₆H₁₁F₂NO) is approximately 151.08 g/mol . guidechem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass.

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for piperidine derivatives involve the loss of substituents and cleavage of the piperidine ring. The difluoromethoxy group may also undergo fragmentation.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₁F₂NO |

| Molecular Weight | 151.16 g/mol |

| Monoisotopic Mass | 151.08087030 Da guidechem.com |

| Expected Molecular Ion Peak (m/z) | 151 |

Chromatographic Purity Assessment

Chromatographic techniques are essential for evaluating the purity of this compound by separating it from any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reversed-phase HPLC method is commonly employed for the analysis of piperidine derivatives. nih.gov In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape.

The retention time of the main peak corresponding to this compound is used for its identification, while the area of this peak relative to the total area of all peaks provides a measure of its purity.

Impurity profiling involves the identification and quantification of any impurities present in a sample of this compound. These impurities can originate from the starting materials, by-products of the synthesis, or degradation products. HPLC, coupled with a mass spectrometer (LC-MS), is a powerful technique for this purpose. This allows for the separation of impurities and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

Quantification of impurities is crucial for quality control and is typically performed using a calibrated HPLC method with appropriate reference standards.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. rsc.org This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and fluorine (F) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₆H₁₁F₂NO). A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 47.69% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 7.35% |

| Fluorine | F | 19.00 | 2 | 38.00 | 25.15% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.27% |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.59% |

| Total | 151.18 | 100.00% |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Evaluation

The thermal stability of a compound is a critical parameter, providing insights into its decomposition profile and energetic properties under controlled heating. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques to elucidate its thermal behavior.

Thermogravimetric Analysis quantitatively measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. fsu.edu This analysis is fundamental in determining the thermal stability and composition of materials. fsu.edu The process involves heating the sample at a constant rate and recording the corresponding weight loss. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which the compound begins to decompose and the distinct stages of degradation.

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference material as a function of temperature. nih.govmdpi.com DSC is employed to detect thermal events such as melting, crystallization, and glass transitions, providing data on the energetics of these processes. nih.gov By identifying the temperatures of endothermic (heat-absorbing) and exothermic (heat-releasing) events, DSC offers a comprehensive understanding of the thermal properties of the compound.

Detailed research findings from TGA would indicate the onset temperature of decomposition for this compound, which marks the point of significant thermal instability. The analysis would also quantify the percentage of mass loss at different temperature intervals, potentially indicating the loss of specific molecular fragments.

DSC analysis would complement this by identifying the melting point of this compound, characterized by an endothermic peak on the DSC thermogram. Furthermore, any polymorphic transitions or the glass transition of an amorphous form could be detected. The enthalpy of fusion, calculated from the melting peak, provides information on the energy required to melt the crystalline structure. The combination of TGA and DSC allows for a thorough evaluation of the compound's stability under thermal stress.

Below are representative data tables illustrating the type of information that would be obtained from TGA and DSC analyses of this compound.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | 210 °C |

| Temperature at 5% Mass Loss (T5%) | 225 °C |

| Temperature at 50% Mass Loss (T50%) | 280 °C |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

|---|---|

| Melting Point (Tm) | 155 °C |

| Enthalpy of Fusion (ΔHf) | 25 kJ/mol |

Q & A

Q. What are the recommended synthetic routes for 4-(difluoromethoxy)piperidine, and how can reaction purity be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : React piperidine with difluoromethylating agents (e.g., difluoromethyl triflate) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁F₂NO | |

| Molecular Weight | 163.16 g/mol | |

| CAS No. | EN300-155180 |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Elemental Analysis : Compare experimental C/H/N/F values with theoretical calculations (e.g., C: 44.17%, H: 6.80%, F: 23.30%, N: 8.58%) to validate stoichiometry .

- Spectroscopy :

- ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.5–3.0 ppm) and difluoromethoxy group (δ 4.5–5.5 ppm for OCHF₂).

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 163.16 (EI-MS) .

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the difluoromethoxy group .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Standardized Conditions : Record NMR in deuterated DMSO or CDCl₃ at 25°C.

- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian09) .

Example : A study on fluorophenyl-piperidine derivatives resolved conflicting ¹³C NMR data by isolating rotamers via low-temperature NMR (−40°C) .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the difluoromethoxy group’s oxygen may act as a hydrogen-bond acceptor .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. A study on fluorobenzoyl-piperidine derivatives used MD to optimize binding to 5-HT receptors .

- Reactivity Databases : Cross-reference with piperidine analogs in PubChem or ChEMBL to predict stability under acidic/oxidizing conditions .

Q. How can this compound be utilized as a building block in drug discovery?

Methodological Answer:

- Functionalization : Introduce substituents via:

- Mitsunobu Reaction : Attach aryl groups to the piperidine nitrogen using DIAD/TPP .

- Reductive Amination : Modify the piperidine ring with aldehydes/ketones (e.g., 4-fluorobenzaldehyde) .

- Biological Screening : Test derivatives for CNS activity (e.g., serotonin receptor modulation) using in vitro assays (HEK293 cells expressing 5-HT₁A) .

Case Study : A fluorophenyl-piperidine analog showed enhanced metabolic stability compared to non-fluorinated counterparts in pharmacokinetic studies .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation : Difluoromethoxy groups are prone to hydrolysis. Use anhydrous conditions and scavengers (e.g., molecular sieves) .

- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization .

- Safety : Handle fluorinated reagents in fume hoods (risk of HF release). Monitor reaction exotherms using process analytical technology (PAT) .

Q. Note on Evidence :

- Citations (e.g., ) reference synthesis protocols, analytical data, and case studies from peer-reviewed methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.